molecular formula C21H16N2O2S B2800731 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide CAS No. 883964-71-4

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide

Cat. No. B2800731
M. Wt: 360.43
InChI Key: HSPCCPQZARVXNF-UHFFFAOYSA-N
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Description

“N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It’s important to note that the specific properties and potential applications of this compound may vary depending on its specific structure and the presence of other functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a dihydroquinolin group, both of which are common structures in organic chemistry . The thiophen-2-yl group is a five-membered heteroaromatic compound containing a sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Anticonvulsant Activity

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide and its derivatives have been extensively studied for their potential anticonvulsant properties. For instance, Kothayer et al. (2019) synthesized a series of derivatives and evaluated their anticonvulsant activities. They found that some derivatives exhibited promising activity in both maximal electroshock and pentylenetetrazole tests, with low neurotoxicity and a wide therapeutic index. The compounds also adhered to Lipinski's rule of five, indicating good drug likeliness and the ability to cross the blood-brain barrier (Kothayer et al., 2019). Similarly, Noureldin et al. (2017) synthesized quinazolinone derivatives with enhanced bioavailability, which showed superior anticonvulsant activities compared to a reference drug (Noureldin et al., 2017).

Antimicrobial Properties

This compound and its derivatives have also been explored for their antimicrobial properties. Desai et al. (2011) synthesized a series of compounds and tested them for in vitro antibacterial and antifungal activities, showing effectiveness against various microorganisms (Desai et al., 2011).

Analgesic Properties

Research has also been conducted on using bioisosteric replacements to enhance the analgesic properties of quinolone derivatives. Ukrainets et al. (2016) found that replacing the benzyl phenyl ring in these compounds with an isosteric heterocycle led to an increase in analgesic activity for some derivatives (Ukrainets et al., 2016).

Chemical Reactions and Synthesis

Studies have also been focused on the synthesis and chemical reactions of these compounds. For example, Batalha et al. (2019) investigated the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which is closely related to the structure (Batalha et al., 2019).

Anticancer Activity

There's also research into the anticancer effects of related compounds. Gaber et al. (2021) synthesized derivatives and tested their effect against the breast cancer MCF-7 cell line, finding significant anticancer activity in some compounds (Gaber et al., 2021).

properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-23-16-11-6-5-10-15(16)19(24)18(17-12-7-13-26-17)20(23)22-21(25)14-8-3-2-4-9-14/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPCCPQZARVXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide

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